molecular formula C25H22BrN3O3S B11695201 5-(4-bromophenyl)-2-furaldehyde [(2E)-3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone

5-(4-bromophenyl)-2-furaldehyde [(2E)-3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone

Cat. No.: B11695201
M. Wt: 524.4 g/mol
InChI Key: YHWBJFDMALHJIG-REUZPSCBSA-N
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Description

5-(4-bromophenyl)-2-furaldehyde [(2E)-3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various fields of scientific research. This compound features a combination of aromatic, furan, and thiazolidinone moieties, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-2-furaldehyde [(2E)-3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of 5-(4-bromophenyl)-2-furaldehyde: This can be achieved through the bromination of 2-furaldehyde followed by a Friedel-Crafts acylation reaction.

    Synthesis of [(2E)-3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone: This involves the condensation of 3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene with hydrazine under controlled conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-2-furaldehyde [(2E)-3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

5-(4-bromophenyl)-2-furaldehyde [(2E)-3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-2-furaldehyde [(2E)-3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    5-(4-bromophenyl)-2-furaldehyde: Shares the furan and bromophenyl moieties but lacks the thiazolidinone and hydrazone functionalities.

    [(2E)-3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone: Contains the thiazolidinone and hydrazone moieties but lacks the furan and bromophenyl groups.

Uniqueness

The combination of furan, bromophenyl, thiazolidinone, and hydrazone moieties in 5-(4-bromophenyl)-2-furaldehyde [(2E)-3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone makes it unique

Properties

Molecular Formula

C25H22BrN3O3S

Molecular Weight

524.4 g/mol

IUPAC Name

(2E)-2-[(E)-[5-(4-bromophenyl)furan-2-yl]methylidenehydrazinylidene]-5-[(4-methoxyphenyl)methyl]-3-prop-2-enyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H22BrN3O3S/c1-3-14-29-24(30)23(15-17-4-10-20(31-2)11-5-17)33-25(29)28-27-16-21-12-13-22(32-21)18-6-8-19(26)9-7-18/h3-13,16,23H,1,14-15H2,2H3/b27-16+,28-25+

InChI Key

YHWBJFDMALHJIG-REUZPSCBSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CC2C(=O)N(/C(=N\N=C\C3=CC=C(O3)C4=CC=C(C=C4)Br)/S2)CC=C

Canonical SMILES

COC1=CC=C(C=C1)CC2C(=O)N(C(=NN=CC3=CC=C(O3)C4=CC=C(C=C4)Br)S2)CC=C

Origin of Product

United States

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